4,6-Dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine
Description
4,6-Dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine (CAS: 352024-83-0) is a thieno[2,3-b]pyridine derivative with the molecular formula C₁₄H₁₇N₃O₂S and a molecular weight of 291.36 g/mol . It is characterized by a morpholine-4-carbonyl group at position 2 and methyl substituents at positions 4 and 6 of the fused thienopyridine core. The compound exhibits slight solubility in chloroform, methanol, and DMSO, making it suitable for research applications in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-8-7-9(2)16-13-10(8)11(15)12(20-13)14(18)17-3-5-19-6-4-17/h7H,3-6,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGYGQDIXNALNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N3CCOCC3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine typically involves the heterocyclization of various substrates. One common method includes the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . Another approach involves the reaction of ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate with phenyl isothiocyanate, followed by cyclization with bromine in acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, acetic acid, and phenyl isothiocyanate . Reaction conditions vary depending on the desired product but often involve specific temperatures and solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phenyl isothiocyanate and subsequent cyclization with bromine yields a thiazolo compound .
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it versatile in synthetic organic chemistry.
Biology
In biological research, 4,6-Dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine is utilized to study biological processes and cellular mechanisms. Its interactions with specific proteins and enzymes can modulate their activity, which is crucial for understanding disease mechanisms.
Medicine
The compound is being investigated for its therapeutic potential in drug development. Preliminary studies suggest it may have applications in treating conditions that involve enzyme inhibition or modulation of cellular signaling pathways.
Industry
In industrial applications, this compound is explored for developing new materials and chemical processes. Its unique properties make it suitable for various applications in material science.
Case Studies
- Drug Development : Recent studies have highlighted the potential of thieno[2,3-b]pyridine derivatives in targeting specific enzymes involved in cancer progression.
- Biological Activity : Research has demonstrated that compounds similar to this compound exhibit significant inhibitory effects on certain biological pathways associated with inflammation.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Thieno[2,3-b]pyridines
Substituent Modifications and Pharmacokinetic Properties
Thieno[2,3-b]pyridines are often modified with functional groups to enhance solubility and bioactivity. For example:
- Ester/Carbonate Derivatives: Compounds with ester or carbonate prodrug-like moieties (e.g., ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate) show improved anti-proliferative activity against cancer cell lines like HCT-116 and MDA-MB-231 due to enhanced cellular penetration .
- Morpholine Carbonyl Group: The morpholine moiety in the target compound introduces a polar, electron-rich group that may improve solubility compared to non-polar substituents (e.g., bromobenzofuran or thiophenyl groups) . However, its solubility remains moderate, necessitating formulation optimization for in vivo studies .
Table 1: Key Structural and Solubility Comparisons
| Compound | Substituents | Molecular Weight | Solubility Profile |
|---|---|---|---|
| Target Compound | 4,6-dimethyl; morpholine-carbonyl | 291.36 | Slight (DMSO, chloroform) |
| Ethyl 3-amino-6-(5-bromo-benzofuran) [6d] | Bromobenzofuran; ethyl ester | ~450 (estimated) | Improved (ester group) |
| 2-(Butylsulfinyl)-4-phenyl derivative [12n] | Butylsulfinyl; phenyl | ~380 (estimated) | Low (bulky substituents) |
| 5-Bromo-thieno[2,3-b]pyridin-3-amine | Bromo; amine | 265.15 | Moderate (polar amine) |
Pharmacological Potential
- Adenosine Receptor Targeting: Thieno[2,3-b]pyridines with carbonyl groups (e.g., the target compound) show promise as adenosine receptor ligands due to their planar structure and hydrogen-bonding capabilities .
Biological Activity
4,6-Dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine, a heterocyclic compound with the molecular formula C14H17N3O2S, has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-b]pyridine core and a morpholine ring, contributing to its biological properties. The presence of two methyl groups enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H17N3O2S |
| IUPAC Name | (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-morpholin-4-ylmethanone |
| CAS Number | 352024-83-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound is believed to modulate enzyme activities and cellular signaling pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes or signal transduction pathways.
- Cell Cycle Modulation : Research indicates that it can induce cell cycle arrest in cancer cells, leading to increased apoptosis.
- Protein Binding : Its unique structure allows it to bind selectively to certain proteins, influencing their function.
Antitumor Activity
A study highlighted the compound's potential as an antitumor agent. It was found to induce apoptosis in HepG2 liver cancer cells through the following mechanisms:
- Cell Cycle Arrest : Treatment with the compound resulted in significant S-phase arrest in HepG2 cells.
- Mitochondrial Dysfunction : The compound altered mitochondrial membrane potential and activated caspase pathways, indicating a mitochondria-dependent apoptosis mechanism .
Antiviral Properties
Research into N-Heterocycles suggests that compounds similar to this compound exhibit promising antiviral activity. The structure's modifications can enhance binding affinity to viral proteins, potentially leading to effective antiviral agents against various viruses .
Neuropharmacological Effects
Morpholine derivatives have been studied for their effects on the central nervous system (CNS). The compound's ability to cross the blood-brain barrier may enable it to modulate receptors involved in mood disorders and neurodegenerative diseases. Its interactions with various neurotransmitter systems could provide therapeutic benefits in conditions such as Alzheimer’s disease and Parkinson’s disease .
Case Studies and Research Findings
- Antitumor Efficacy : A specific case study demonstrated that this compound exhibited IC50 values ranging from 6.92 to 8.99 μM against several cancer cell lines. This potency was attributed to its mechanism of inducing apoptosis through mitochondrial pathways .
- Antiviral Activity : In vitro studies showed that modifications of the thieno[2,3-b]pyridine structure could lead to enhanced antiviral activity against specific viral strains. Compounds with similar scaffolds demonstrated lower EC50 values compared to traditional antiviral agents .
Summary of Findings
The biological activity of this compound indicates its potential as a therapeutic agent across multiple domains:
Q & A
Q. What are the key synthetic strategies for constructing the thieno[2,3-b]pyridine core in this compound?
The thieno[2,3-b]pyridine scaffold is typically synthesized via cyclization reactions. For example, condensation of 2-amino-3-thiophenecarboxylate derivatives with reagents like formamide or nitriles under high-temperature conditions can yield the fused ring system. Modifications to substituents (e.g., methyl groups at positions 4 and 6) are introduced using alkylation or Friedel-Crafts reactions . Morpholine-4-carbonyl incorporation at position 2 may involve coupling activated carbonyl intermediates with morpholine under basic conditions .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- 1H/13C NMR : The morpholine carbonyl group (~165-170 ppm in 13C NMR) and aromatic protons in the thienopyridine ring (δ 6.5-8.5 ppm in 1H NMR) are diagnostic. Methyl groups (4,6-dimethyl) appear as singlets near δ 2.5 ppm .
- ESI-MS : The molecular ion peak should match the exact mass (C16H20N3O2S: ~318.13 g/mol). Fragmentation patterns (e.g., loss of morpholine or CO groups) aid in structural validation .
Q. What solvents and reaction conditions optimize the final synthetic step?
Polar aprotic solvents (DMF, DMSO) are preferred for coupling reactions involving the morpholine moiety. Elevated temperatures (80-100°C) and catalysts like HATU or EDCI improve yields. Strict anhydrous conditions prevent hydrolysis of the carbonyl group .
Advanced Research Questions
Q. How do steric and electronic effects of the 4,6-dimethyl groups influence reactivity in cross-coupling reactions?
The methyl groups increase steric hindrance at positions 4 and 6, potentially slowing electrophilic substitutions. However, they activate the ring toward nucleophilic attacks at position 2 due to electron-donating effects. Computational studies (DFT) can model these effects, while Hammett constants quantify electronic contributions .
Q. What strategies resolve contradictions in reported yields for morpholine-carbonyl conjugation?
Discrepancies may arise from competing side reactions (e.g., over-oxidation of thioethers). Systematic optimization of reaction time, stoichiometry (morpholine:carbonyl precursor ≥ 1.5:1), and purification methods (e.g., flash chromatography vs. recrystallization) can reconcile data .
Q. How can in silico docking studies predict biological targets for this compound?
Molecular docking (AutoDock Vina, Schrödinger) against databases like PDB identifies potential targets (e.g., kinases, GPCRs). The morpholine group may interact with polar residues (Asp/Glu), while the thienopyridine core engages in π-π stacking with aromatic amino acids .
Q. What are the challenges in scaling up the synthesis for preclinical studies?
Key issues include:
Q. How does the morpholine group affect solubility and bioavailability?
The morpholine moiety enhances water solubility via hydrogen bonding but may reduce membrane permeability. LogP calculations (experimental vs. predicted) and permeability assays (Caco-2 cells) quantify these effects. Prodrug strategies (e.g., esterification of the carbonyl) can improve bioavailability .
Methodological Guidance
Designing SAR studies for analogues with modified substituents
- Methyl groups : Replace with halogens (Cl, F) to assess electronic effects on bioactivity.
- Morpholine : Substitute with piperazine or thiomorpholine to probe steric tolerance .
- Carbonyl group : Convert to sulfonamide or urea for hydrogen-bonding diversity .
Troubleshooting contradictory bioactivity data across studies
- Assay variability : Standardize protocols (e.g., MIC for antimicrobial activity) .
- Impurity interference : Use HPLC (≥95% purity) and control experiments with isolated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
